Cyclopenta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[c]pyrazole typically involves the condensation of diarylmethylidenecyclopentanes with hydrazine, hydroxylamine, or thiourea derivatives. This reaction affords the corresponding fused pyrazoles, oxazoles, and pyrimidines . Another method involves the base-mediated reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles, resulting in the formation of coumarin-based cyclopenta[c]pyrans .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of green solvents, efficient purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Condensation Reactions: With hydrazine, hydroxylamine, and thiourea derivatives to form fused pyrazoles, oxazoles, and pyrimidines.
Nucleophilic Substitution: Involving active sites on the this compound scaffold.
Common Reagents and Conditions
Hydrazine, Hydroxylamine, Thiourea: Used in condensation reactions.
Base (e.g., Et₃N): Used in base-mediated reactions.
Solvents (e.g., Ethanol): Commonly used in these reactions.
Major Products Formed
Fused Pyrazoles, Oxazoles, Pyrimidines: From condensation reactions.
Cyclopenta[c]pyrans: From base-mediated reactions.
Scientific Research Applications
Cyclopenta[c]pyrazole and its derivatives have been explored for various scientific research applications:
Medicinal Chemistry: Investigated as potential inhibitors of calcium channels, which are targets for pain management and other neurological conditions.
Biological Activities: Exhibits antifungal and antibacterial activities.
Materials Science: Used in the development of novel materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of cyclopenta[c]pyrazole derivatives often involves interaction with specific molecular targets, such as calcium channels. For example, certain derivatives act as N-type calcium channel blockers, which can modulate pain signaling pathways . Additionally, some pyrazole derivatives exhibit antioxidant and antiproliferative activities, which are mediated through their effects on oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Cyclopenta[c]pyrazole can be compared with other similar compounds, such as:
Cyclopenta[d]isoxazoles: Formed from reactions with hydroxylamine.
Tricyclic Pyrazoles: Used as scaffolds for cannabinoid receptor interaction.
Pyrazole Derivatives: Known for their diverse biological activities and synthetic versatility.
This compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
250-39-5 |
---|---|
Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
cyclopenta[c]pyrazole |
InChI |
InChI=1S/C6H4N2/c1-2-5-4-7-8-6(5)3-1/h1-4H |
InChI Key |
PZAYJNNTMOGLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.